molecular formula C12H24N2O4 B12976796 tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B12976796
M. Wt: 260.33 g/mol
InChI Key: XXMCIMFZMBRZPC-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate is a complex organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an epoxide. The reaction is typically carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base, such as triethylamine.

    Functionalization with Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic addition reaction involving an appropriate reagent, such as ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar tert-butyl group but different functional groups.

    6-amino-1,4-oxazepane: A simpler oxazepane derivative without the hydroxyethyl and tert-butyl groups.

Uniqueness

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the hydroxyethyl and tert-butyl groups distinguishes it from other oxazepane derivatives and contributes to its versatility in various fields.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)18-10(16)14-5-7-17-9-12(13,8-14)4-6-15/h15H,4-9,13H2,1-3H3

InChI Key

XXMCIMFZMBRZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CCO)N

Origin of Product

United States

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